molecular formula C11H17ClO2S B2385858 (Adamantan-1-yl)methanesulfonyl chloride CAS No. 1566171-98-9

(Adamantan-1-yl)methanesulfonyl chloride

Cat. No.: B2385858
CAS No.: 1566171-98-9
M. Wt: 248.77
InChI Key: GBKHUYXWTUXLBQ-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₇ClO₂S. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is used in various chemical reactions and has applications in multiple fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yl)methanesulfonyl chloride typically involves the reaction of adamantane with chlorosulfonic acid. The process can be summarized as follows:

    Adamantane Chlorination: Adamantane is first chlorinated to form adamantyl chloride.

    Sulfonylation: The adamantyl chloride is then reacted with chlorosulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

(Adamantan-1-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products

The major products of these reactions depend on the reagents used. For example, reacting with an amine would produce an adamantane-based sulfonamide.

Scientific Research Applications

(Adamantan-1-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and rigidity.

    Adamantyl Chloride: A precursor in the synthesis of (Adamantan-1-yl)methanesulfonyl chloride.

    Adamantane Derivatives: Various derivatives exist, each with unique properties and applications.

Uniqueness

This compound is unique due to its combination of the adamantane structure with a sulfonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

1-adamantylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHUYXWTUXLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566171-98-9
Record name (adamantan-1-yl)methanesulfonyl chloride
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